![molecular formula C11H13NO2 B2731499 N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide CAS No. 1394990-49-8](/img/structure/B2731499.png)

N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide

カタログ番号 B2731499

CAS番号:

1394990-49-8

分子量: 191.23

InChIキー: MXHYFGMJAOWQDA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

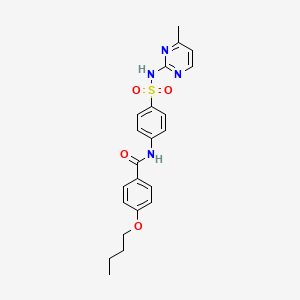

“N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide” is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is intended for research use only.

Synthesis Analysis

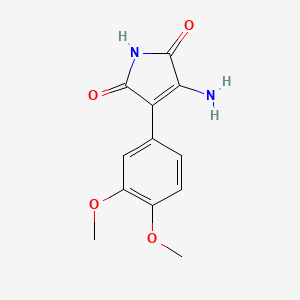

The synthesis of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide has been proposed in a one-pot process based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . The selectivity towards the possible products strongly depends on the ligands on the Pd (II)-catalyst and the nature of the solvent . When the reaction was carried out in dilute acetic acid as a solvent, the [PdCl2(dppb)] catalyst precursor leads in one pot to N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide . Under optimized reaction conditions, it was possible to produce N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide with an 85 mol % of selectivity in about 5 hours .Molecular Structure Analysis

The molecular structure of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide is available in various databases . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide have been discussed in the synthesis analysis section. The reaction involves the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide include a molecular weight of 191.23 . More detailed properties like melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.科学的研究の応用

- Paracetamol is widely used as an over-the-counter pain reliever and fever reducer. It acts centrally in the brain to inhibit prostaglandin synthesis, providing relief from mild to moderate pain and reducing fever .

- Acetaminophen serves as a key ingredient in various cold and flu medications, as well as combination drugs. Its formulation ensures effective symptom management without causing gastric irritation, unlike nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Researchers study the metabolism of paracetamol to understand its safety profile. The liver metabolizes it primarily via glucuronidation and sulfation pathways. Overdose can lead to hepatotoxicity due to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) .

- A recent study proposed a one-pot synthesis of N-(4-hydroxyphenyl)acetamide through reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes. This approach offers improved selectivity and sustainability compared to traditional multistep processes .

- Researchers investigate the pharmacokinetics and pharmacodynamics of acetaminophen . Its precise mechanism of action remains an active area of study, including its effects on cyclooxygenase enzymes and endocannabinoid systems .

- Paracetamol is often combined with other drugs (e.g., opioids) to enhance pain relief. Understanding drug interactions and optimizing dosages is essential for safe and effective combination therapies .

Analgesic and Antipyretic Properties

Pharmaceutical Formulations

Drug Metabolism and Toxicity Studies

Catalysis and Green Chemistry

Biological Activity and Mechanisms

Combination Therapies

Safety and Hazards

特性

IUPAC Name |

N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)12-11(6-7-11)9-2-4-10(14)5-3-9/h2-5,14H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHYFGMJAOWQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CC1)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2731417.png)

![4-chloro-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2731422.png)

![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2731425.png)

![3-(Chloromethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride](/img/structure/B2731427.png)

![1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2731429.png)

![2-({[4-(3,4-Dimethoxyphenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2731431.png)

![{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride](/img/structure/B2731432.png)

![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)

![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)